molecular formula C13H21NO2 B12873020 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione

Cat. No.: B12873020
M. Wt: 223.31 g/mol
InChI Key: ZUJPFSOHDYQRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material containing the necessary carbon skeleton, which undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying biological processes involving pyrrole derivatives.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound with a simple five-membered ring structure.

    2,5-Dimethylpyrrole: A derivative with methyl groups at positions 2 and 5.

    3,4-Dimethylpyrrole: Another derivative with methyl groups at positions 3 and 4.

Uniqueness

3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is unique due to its specific substituents (isobutyl and isopentyl groups), which may impart distinct chemical and physical properties compared to other pyrrole derivatives

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

5-(3-methylbutyl)-3-(2-methylpropyl)pyrrole-2,4-dione

InChI

InChI=1S/C13H21NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h8-10H,5-7H2,1-4H3

InChI Key

ZUJPFSOHDYQRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC(=O)C(C1=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.